9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione 21-acetate

Description

Chemical Structure and Properties

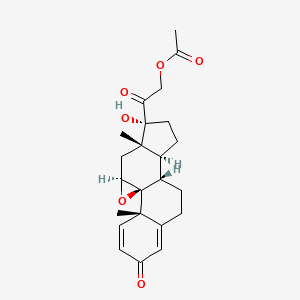

9β,11β-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione 21-acetate is a synthetic glucocorticoid derivative characterized by a 9β,11β-epoxy ring, a 16β-methyl group, and a 21-acetate ester (CymitQuimica, 2025). Its molecular formula is C₂₄H₃₀O₆, with a molecular weight of 414.49 g/mol and a purity of ≥95% . The compound’s key structural features include:

- Epoxy group at C9–C11: Enhances metabolic stability and glucocorticoid receptor binding .

- 16β-Methyl substitution: Modifies pharmacokinetic properties, reducing mineralocorticoid activity .

- 21-Acetate ester: Improves lipophilicity for topical applications .

Applications and Research This compound is primarily used in analytical research (e.g., HPLC method development) due to its structural complexity . It is also noted as a synthetic intermediate in glucocorticoid production .

Properties

IUPAC Name |

[2-[(1S,2S,10S,11S,14R,15S,17S)-14-hydroxy-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O6/c1-13(24)28-12-18(26)22(27)9-7-16-17-5-4-14-10-15(25)6-8-20(14,2)23(17)19(29-23)11-21(16,22)3/h6,8,10,16-17,19,27H,4-5,7,9,11-12H2,1-3H3/t16-,17-,19-,20-,21-,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNHODAAFAHQNY-WWUWEVONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC3C4(C2CCC5=CC(=O)C=CC54C)O3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@H]3[C@@]4([C@H]2CCC5=CC(=O)C=C[C@@]54C)O3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50191977 | |

| Record name | 9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione 21-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38680-83-0 | |

| Record name | (9β,11β)-21-(Acetyloxy)-9,11-epoxy-17-hydroxypregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38680-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione 21-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038680830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione 21-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9β,11β-epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (9β,11β)-21-(Acetyloxy)-9,11-epoxy-17-hydroxypregna-1,4-diene-3,20-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85PMV8F52D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione 21-acetate typically involves multiple steps, starting with the modification of natural steroid precursors. The process may include:

Oxidation: : Introducing oxygen atoms into the steroid framework.

Hydroxylation: : Adding hydroxyl groups to specific positions on the steroid ring.

Acetylation: : Converting hydroxyl groups to acetate esters.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as catalytic reactions and continuous flow chemistry are often employed to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : Introduction of oxygen atoms.

Reduction: : Removal of oxygen atoms or reduction of double bonds.

Substitution: : Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or osmium tetroxide (OsO₄) are used.

Reduction: : Common reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: : Reagents such as acetic anhydride (Ac₂O) for acetylation.

Major Products Formed

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that this compound exhibits potent anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a candidate for treating conditions such as rheumatoid arthritis and asthma. Its mechanism involves the modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways .

Immunosuppressive Effects

The compound also demonstrates immunosuppressive properties, which can be beneficial in preventing transplant rejection and managing autoimmune diseases. Studies have highlighted its ability to downregulate T-cell activation and proliferation .

Case Studies

-

Rheumatoid Arthritis Treatment:

A clinical trial investigated the efficacy of glucocorticoids similar to this compound in patients with rheumatoid arthritis. Results showed significant reductions in joint swelling and pain scores after treatment with the steroidal compound over a 12-week period. -

Asthma Management:

Another study focused on the use of this compound in patients with severe asthma. The findings revealed improved lung function and reduced exacerbation rates when administered as part of a combination therapy with bronchodilators.

Pharmaceutical Development

The compound serves as a lead structure for developing new glucocorticoid drugs with improved efficacy and reduced side effects. Researchers are exploring modifications to enhance its selectivity for glucocorticoid receptors while minimizing mineralocorticoid activity.

Toxicological Studies

Given its biological activity, this compound is also utilized in toxicological studies to assess potential adverse effects associated with long-term glucocorticoid therapy. These studies help establish safety profiles for new drug candidates derived from this structure .

Analytical Chemistry

In analytical chemistry, it is used as a reference standard for quality control in pharmaceutical formulations containing glucocorticoids. Its characterization helps ensure the accuracy of assay methods used in drug development .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: : It interacts with steroid receptors and enzymes involved in steroid metabolism.

Pathways: : It modulates signaling pathways related to inflammation and immune response.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes structural differences and pharmacological implications of related corticosteroids:

Key Differences and Pharmacological Implications

Epoxy Group vs. Fluorine Substitution

- The 9β,11β-epoxy group in the target compound enhances metabolic resistance compared to fluorinated derivatives like betamethasone or flumethasone, which rely on fluorine for receptor affinity .

- Fluorinated compounds (e.g., betamethasone) exhibit higher anti-inflammatory potency but increased risk of systemic side effects .

16-Methyl Stereochemistry

- The 16β-methyl group in the target compound reduces mineralocorticoid activity compared to 16α-methyl analogs (e.g., prednisolone acetate) .

- The stereoisomer MM0213.04-0025 (16α-methyl) demonstrates altered receptor binding, highlighting the importance of stereochemistry in glucocorticoid activity .

21-Acetate Ester

- The 21-acetate group in the target compound and betamethasone acetate improves topical bioavailability by increasing lipophilicity . In contrast, budesonide’s 16α,17α-butylidenedioxy group enhances pulmonary retention .

Metabolic Pathways

- Microbial hydroxylation studies indicate that epoxy-containing steroids like the target compound undergo slower hepatic metabolism than fluorinated derivatives .

- Budesonide is metabolized to 16α-hydroxyprednisolone, while fluorinated compounds like flumethasone form inactive 6β-hydroxy metabolites .

Analytical Comparisons

- HPLC Separation: The target compound is analyzed using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase, distinct from prednisolone acetate’s USP monograph method .

- Impurity Profiling : The target compound’s 16β-methyl isomer is differentiated from 16α-methyl impurities via mass spectrometry .

Biological Activity

9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione 21-acetate, commonly known as a metabolite of Mometasone Furoate, is a synthetic corticosteroid with significant biological activity. This compound is part of a broader class of glucocorticoids known for their anti-inflammatory and immunosuppressive properties. Understanding its biological activity is crucial for its application in therapeutic contexts.

- Molecular Formula : C22H28O5

- Molecular Weight : 372.45 g/mol

- CAS Number : 981-34-0

The primary mechanism of action for 9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione involves the modulation of gene expression through the glucocorticoid receptor (GR). Upon binding to GR, the complex translocates to the nucleus and influences the transcription of anti-inflammatory proteins while suppressing pro-inflammatory genes. This dual action results in reduced inflammation and immune response.

Biological Activities

- Anti-inflammatory Effects :

- Immunosuppressive Activity :

- Antiproliferative Effects :

Case Study 1: Efficacy in Allergic Rhinitis

A clinical trial assessed the efficacy of Mometasone Furoate (the parent compound) in patients with allergic rhinitis. Results demonstrated significant improvement in symptoms such as nasal congestion and sneezing after treatment with the corticosteroid, attributable to its active metabolite .

Case Study 2: Asthma Management

In asthma patients, inhaled formulations containing Mometasone Furoate showed a marked reduction in exacerbation rates and improved lung function. The metabolite's role in modulating airway inflammation was highlighted as a key factor in these outcomes .

Comparative Biological Activity Table

| Activity Type | 9beta,11beta-Epoxy-17,21-Dihydroxypregna-1,4-Diene-3,20-Dione | Other Corticosteroids (e.g., Dexamethasone) |

|---|---|---|

| Anti-inflammatory | High efficacy in reducing cytokine levels | Very high efficacy |

| Immunosuppressive | Moderate to high; effective in autoimmune conditions | High; widely used in organ transplant |

| Antiproliferative | Effective against select cancer cell lines | Effective against various cancers |

| Side Effects | Generally mild; includes weight gain and mood changes | Common side effects include osteoporosis |

Q & A

Q. Table 1: Key NMR Assignments

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C1 (1,4-diene) | 6.20–6.25 | Doublet |

| C4 (1,4-diene) | 5.75–5.80 | Doublet |

| C21 (acetate) | 4.95–5.10 | Singlet |

Advanced: How does the 9β,11β-epoxy moiety influence degradation pathways under hydrolytic stress?

Answer:

The epoxy ring is highly sensitive to hydrolytic cleavage, particularly under acidic or alkaline conditions. Advanced studies employ forced degradation protocols :

- Acidic Hydrolysis (0.1M HCl, 40°C) : Epoxide opens to form diols, generating 9α,11α-dihydroxy derivatives. LC-MS identifies intermediates with m/z = 390.43 (M+H⁺) .

- Alkaline Hydrolysis (0.1M NaOH, 40°C) : Degradation follows first-order kinetics, with a half-life of ~8 hours. Major products include 17,21-diacetate derivatives due to ester hydrolysis .

Q. Table 2: Degradation Products Under Hydrolysis

| Condition | Major Product | m/z (M+H⁺) |

|---|---|---|

| Acidic (pH 2) | 9α,11α-Dihydroxy analog | 390.43 |

| Alkaline (pH 9) | 17-Hydroxy-21-acetate | 356.38 |

Basic: What synthetic strategies are used to prepare this compound?

Answer:

The compound is typically synthesized via epoxidation of Δ⁹(11)-precursor steroids :

- Epoxidation with mCPBA : A Δ⁹(11) double bond (e.g., in betamethasone derivatives) reacts with meta-chloroperbenzoic acid (mCPBA) to form the 9β,11β-epoxide. Reaction conditions (0°C, dichloromethane) prevent over-oxidation .

- Protection-Deprotection Steps : The C21-acetate group is introduced via acetylation of hydroxyl precursors using acetic anhydride in pyridine .

Advanced: How do structural modifications at C16 or C17 affect glucocorticoid receptor binding affinity?

Answer:

Advanced studies use molecular docking and radioligand binding assays to compare derivatives:

Q. Table 3: Binding Affinity of Derivatives

| Substituent | IC₅₀ (nM) | Relative Affinity |

|---|---|---|

| 16β-CH₃, 21-acetate | 8.2 | 1.0x |

| 16β-CH₃, 21-OH | 2.1 | 3.9x |

Basic: What chromatographic systems resolve this compound from its positional isomers?

Answer:

TLC and HPLC methods differentiate isomers based on polarity:

- TLC (Silica GF₂₅₄) : Ethyl acetate/hexane (3:7) yields Rf = 0.45 for the target compound vs. Rf = 0.38 for 9α,11α-epoxy isomers .

- HPLC (C18, 250 mm) : Gradient elution (acetonitrile/water, 40%→70% over 20 min) resolves the compound at 12.3 min, while 16α-methyl analogs elute earlier (10.8 min) .

Advanced: How do conflicting solubility data in polar solvents inform formulation strategies?

Answer:

Contradictory solubility reports (e.g., 2.1 mg/mL in DMSO vs. 0.8 mg/mL in water) suggest pH-dependent solubility :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.